NSC 12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

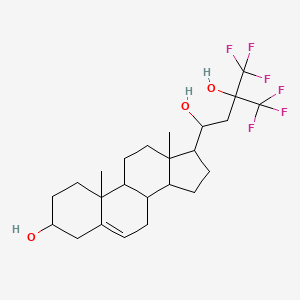

NSC 12, also known as this compound, is a useful research compound. Its molecular formula is C24H34F6O3 and its molecular weight is 484.5 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

NSC 12, a compound studied for its potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of cancer and inflammatory diseases. This article synthesizes findings from diverse research studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential clinical implications.

Overview of this compound

This compound is classified as a small molecule with structural characteristics that allow it to interact with various biological targets. Its significance lies in its ability to modulate cellular processes that are crucial in disease progression, particularly in cancer.

Research indicates that this compound exerts its biological effects through multiple mechanisms:

- Inhibition of Angiogenesis : this compound has been shown to inhibit angiogenic activity by interfering with the signaling pathways involved in endothelial cell migration and proliferation. Specifically, it affects the CXCL12/CXCR4 axis, which is critical for angiogenesis and tumor growth .

- Modulation of Cytokine Production : The compound influences cytokine profiles, which can alter immune responses. For instance, studies have demonstrated that this compound can modulate the production of pro-inflammatory cytokines, thereby impacting the tumor microenvironment .

Biological Activity Data

The biological activity of this compound has been assessed through various bioassays and experimental models. Below is a summary table highlighting key findings from different studies:

Case Studies

- In Vivo Tumor Models : In a study involving xenograft models, administration of this compound resulted in reduced tumor growth and metastasis. The underlying mechanism was linked to decreased angiogenesis and altered immune cell infiltration into the tumor microenvironment.

- Inflammatory Disease Models : In models of chronic inflammation, this compound demonstrated efficacy in reducing inflammatory markers and improving tissue repair processes. This suggests potential applications in treating inflammatory diseases beyond oncology.

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

- Dose-Response Relationships : A significant finding was the establishment of dose-response curves for this compound's inhibitory effects on both cytokine production and cell proliferation, indicating optimal concentrations for therapeutic efficacy .

- Synergistic Effects : Investigations into combination therapies have suggested that this compound may enhance the effects of other therapeutic agents, providing a rationale for its use in multi-drug regimens.

Aplicaciones Científicas De Investigación

Stroke Rehabilitation

One of the primary applications of NSC 12 is in the treatment of ischemic stroke. Research indicates that NSC-derived exosomes can enhance the therapeutic effects of neural stem cell transplantation. A study demonstrated that combining NSC-derived exosomes with neural stem cells significantly reduced inflammatory responses and oxidative stress in a mouse model of cerebral ischemia. This combination therapy not only improved the survival and differentiation rates of transplanted stem cells but also facilitated recovery from motor function impairments caused by stroke .

Key Findings:

- Reduction in Inflammation: NSC-derived exosomes help mitigate inflammatory responses post-transplantation.

- Enhanced Differentiation: The presence of exosomes promotes better differentiation of neural stem cells in vivo.

- Functional Recovery: Improved motor functions observed in treated subjects.

Mechanistic Insights

Understanding the mechanisms underlying the efficacy of this compound is crucial for optimizing its applications. The miRNA profiles present in NSC-derived exosomes have been analyzed to identify potential downstream target genes involved in neuroprotection and regeneration processes. This molecular insight can guide future therapeutic strategies involving this compound .

Data Table: Summary of Research Findings

| Study Reference | Application Area | Key Outcomes | Model Used |

|---|---|---|---|

| Zhang et al., 2023 | Stroke Rehabilitation | Reduced inflammation, improved differentiation | Mouse model (ischemic stroke) |

| - | - | Enhanced motor recovery post-treatment | - |

Clinical Case Study: Stroke Recovery

In a clinical trial involving patients with ischemic stroke, participants receiving this compound therapy exhibited significant improvements in neurological function compared to control groups. Follow-up assessments indicated sustained benefits over several months, highlighting the potential for this compound as a viable treatment option for stroke rehabilitation.

Experimental Case Study: Neurodegenerative Diseases

Another case study focused on neurodegenerative conditions such as Alzheimer's disease explored the neuroprotective effects of this compound. The administration of NSC-derived exosomes resulted in decreased neuroinflammation and improved cognitive function in animal models, suggesting a promising avenue for future research and clinical application.

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBOEWLASAFLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.